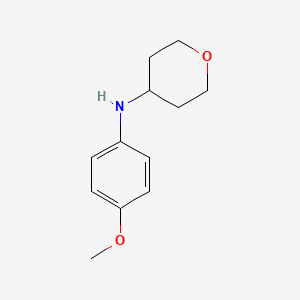

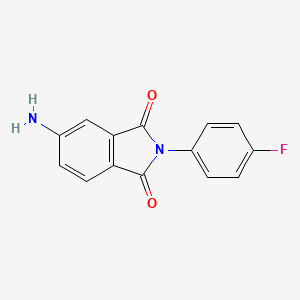

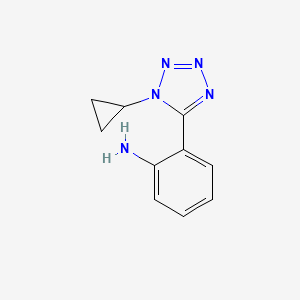

![molecular formula C9H12FNO B1372659 [4-(Dimethylamino)-3-fluorophenyl]methanol CAS No. 446-37-7](/img/structure/B1372659.png)

[4-(Dimethylamino)-3-fluorophenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical and Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications

Photophysical Properties and Molecular Logic Devices

- [4-(Dimethylamino)-3-fluorophenyl]methanol has been studied for its photophysical properties, particularly in the context of molecular logic devices. Zammit et al. (2015) explored the excited state photophysical properties of 1,3,5-triarylpyrazolines, which incorporate a “receptor1-fluorophore-spacer-receptor2” format, operating on photoinduced electron transfer (PET) and internal charge transfer (ICT) processes (Zammit et al., 2015).

Bioconjugates with Serum Albumins

- The compound's bioconjugation with bovine and human serum albumins was studied by Singh and Darshi (2004). They examined the fluorescence probe properties of these protein-diene conjugates in various environments, highlighting the compound's versatile applications in biological systems (Singh & Darshi, 2004).

Electroluminescent Conjugated Polyelectrolytes

- Huang et al. (2004) synthesized alternating copolymers incorporating this compound for electroluminescent applications. These conjugated polyelectrolytes demonstrated solubility in polar solvents and were used as emitting layers in device fabrication, showing potential for use in light-emitting devices (Huang et al., 2004).

Hydrogen Bonding Interactions and Spectral Characteristics

- Pivovarenko et al. (2004) studied the absorption and fluorescence spectra of a related compound, focusing on the impact of hydrogen bonding interactions on spectral characteristics. Their findings provide insight into the compound's applications in determining the properties of solutions (Pivovarenko et al., 2004).

Red/Near-Infrared Intense Fluorescence in Crystalline Derivatives

- Zahid et al. (2017) investigated a crystalline derivative of this compound, revealing its unique red/near-infrared intense fluorescence. They studied the excited-state dynamics, offering insights into potential applications in photonic and electronic devices (Zahid et al., 2017).

Solvation Structure in Supercritical Fluids

- Kometani et al. (2002) examined the fluorescence spectra of a derivative of this compound in a mixture of supercritical CO2 and methanol, providing insights into the solvation structure and stabilization of intramolecular charge transfer states in supercritical fluid mixtures (Kometani et al., 2002).

Mechanism of Action

In the case of esterification with acetic anhydrides, the currently accepted mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Safety and Hazards

Future Directions

Research and development of organic NLO materials has been becoming more and more important to establish future society. Organic NLO crystals, such as 4-dimethylamino-N-methyl-4-stilbazolium-tosylate (DAST), have been studied for mainly THz-wave generations and detections using second-order NLO effects .

Properties

IUPAC Name |

[4-(dimethylamino)-3-fluorophenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-5,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYOLIXNVPEJJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270437 |

Source

|

| Record name | 4-(Dimethylamino)-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-37-7 |

Source

|

| Record name | 4-(Dimethylamino)-3-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)-3-fluorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1372585.png)

![5-[(5-Carbamothioylthiophen-2-yl)sulfanyl]thiophene-2-carbothioamide](/img/structure/B1372588.png)

![1,3,5-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1372589.png)

![[1-(4-Bromophenyl)cyclohexyl]methanamine](/img/structure/B1372597.png)